molecular formula C13H18N2OS B11822071 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11822071
M. Wt: 250.36 g/mol
InChI Key: VGYALDTZUWPEGH-UHFFFAOYSA-N
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Description

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C₁₃H₁₈N₂OS It is characterized by the presence of a pyrrolidine ring and a pyridine ring, with an isopropylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with isopropylthiol and pyrrolidine-1-carbaldehyde. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The isopropylthio group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a pyridine and a pyrrolidine ring, along with the isopropylthio group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2OS/c1-10(2)17-13-11(5-3-7-14-13)12-6-4-8-15(12)9-16/h3,5,7,9-10,12H,4,6,8H2,1-2H3

InChI Key

VGYALDTZUWPEGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

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